3-Amino-4-methylbenzoyl chloride

Description

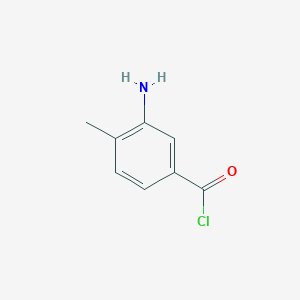

3-Amino-4-methylbenzoyl chloride is a benzoyl chloride derivative featuring an amino (-NH₂) group at the 3-position and a methyl (-CH₃) group at the 4-position of the aromatic ring. This compound is hypothesized to function as a reactive intermediate in organic synthesis, particularly in the preparation of amides, pharmaceuticals, or agrochemicals.

Properties

IUPAC Name |

3-amino-4-methylbenzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClNO/c1-5-2-3-6(8(9)11)4-7(5)10/h2-4H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDJBKFNZCRDITN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Amino-4-methylbenzoyl chloride can be synthesized through several methods. One common approach involves the chlorination of 3-amino-4-methylbenzoic acid using thionyl chloride (SOCl₂) or phosphorus trichloride (PCl₃). The reaction typically occurs under reflux conditions, where the acid is converted to the corresponding acyl chloride.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale chlorination processes. These methods are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

3-Amino-4-methylbenzoyl chloride undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions, where the chloride group is replaced by other nucleophiles such as amines, alcohols, or thiols.

Acylation Reactions: It is used in Friedel-Crafts acylation reactions to introduce the 3-amino-4-methylbenzoyl group into aromatic compounds.

Hydrolysis: In the presence of water, it can hydrolyze to form 3-amino-4-methylbenzoic acid.

Common Reagents and Conditions

Thionyl Chloride (SOCl₂): Used for the chlorination of 3-amino-4-methylbenzoic acid.

Aluminum Chloride (AlCl₃): Commonly used as a catalyst in Friedel-Crafts acylation reactions.

Aqueous Solutions: Employed in hydrolysis reactions to convert the acyl chloride back to the corresponding acid.

Major Products Formed

3-Amino-4-methylbenzoic Acid: Formed through hydrolysis.

Substituted Aromatic Compounds: Resulting from Friedel-Crafts acylation reactions.

Scientific Research Applications

Drug Development

3-Amino-4-methylbenzoyl chloride serves as an intermediate in the synthesis of various pharmaceutical agents. Its derivatives have shown potential as:

- Antibacterial agents : Compounds derived from this chlorobenzamide have been tested for efficacy against various bacterial strains.

- Antiviral agents : Research indicates promising activity against viral infections, particularly in inhibiting viral replication mechanisms .

Molecular Docking Studies

Molecular docking studies have demonstrated that derivatives of this compound can effectively bind to specific biological targets, enhancing their potential as therapeutic agents. For instance, studies focusing on its interaction with enzymes involved in disease pathways have provided insights into its mechanism of action .

Agrochemical Applications

This compound has also found applications in the agrochemical sector:

- Herbicides : Its derivatives are being explored for use as selective herbicides, targeting specific plant species while minimizing damage to crops.

- Pesticides : Research is underway to develop formulations that utilize this compound to enhance the efficacy of existing pesticide products.

Materials Science Applications

In materials science, this compound is utilized in:

- Polymer Chemistry : It acts as a monomer in the synthesis of polymers with specific functional properties, such as improved thermal stability and chemical resistance.

- Nanomaterials : The compound is being investigated for its role in creating nanostructured materials that exhibit unique optical and electronic properties .

Case Study 1: Antibacterial Activity Evaluation

A study evaluated the antibacterial activity of synthesized compounds derived from this compound against common pathogens. The results indicated significant inhibition zones, suggesting strong antibacterial properties.

Case Study 2: Agrochemical Formulation

In another study, formulations containing derivatives of this compound were tested for herbicidal activity. The results showed effective control over targeted weed species without affecting crop yield, highlighting its potential as an environmentally friendly herbicide.

Mechanism of Action

The mechanism of action of 3-amino-4-methylbenzoyl chloride primarily involves its reactivity as an acylating agent. It can form covalent bonds with nucleophiles, such as amines and alcohols, through the substitution of the chloride group. This reactivity is exploited in various synthetic processes to introduce the 3-amino-4-methylbenzoyl moiety into target molecules.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key Observations :

- Electron-withdrawing substituents (e.g., Cl, CF₃, NO₂) increase the electrophilicity of the carbonyl carbon, enhancing reactivity in nucleophilic acyl substitution reactions.

- Amino/methylamino groups facilitate coupling reactions, making these compounds valuable intermediates in drug synthesis.

Reactivity and Stability

- Chlorine and trifluoromethyl groups in 4-Amino-3-chloro-5-(trifluoromethyl)benzoyl chloride confer hydrolytic stability, making it suitable for reactions requiring anhydrous conditions .

- Nitro groups in 4-(Methylamino)-3-nitrobenzoyl chloride increase sensitivity to heat and moisture, necessitating controlled storage and handling .

Biological Activity

3-Amino-4-methylbenzoyl chloride (CAS Number: 1745-87-9) is an organic compound that has garnered attention due to its potential biological activities and applications in medicinal chemistry. This article provides a thorough examination of its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following structural formula:

The compound features an amine group, a methyl group, and a carbonyl chloride functional group, which contribute to its reactivity and biological activity.

Antitumor Activity

One of the notable biological activities of this compound is its role as an intermediate in the synthesis of various antitumor agents. It has been utilized in the preparation of nilotinib, a drug used for treating chronic myeloid leukemia (CML) . The compound's ability to inhibit specific kinases involved in cancer cell proliferation highlights its potential therapeutic applications.

Toxicological Studies

Toxicological assessments have been conducted to evaluate the safety profile of this compound. Preliminary studies indicate a relatively low toxicity level, with an LD50 (lethal dose for 50% of the population) estimated at around 100 mg/kg in mice . This suggests that while the compound exhibits biological activity, careful consideration must be given to its dosage in therapeutic contexts.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may act as a competitive inhibitor for certain enzymes involved in metabolic pathways, particularly those related to cancer cell metabolism.

- Cell Cycle Disruption : By interfering with signaling pathways, it can induce apoptosis in cancer cells, thereby halting their proliferation.

- Antimicrobial Properties : Some studies suggest that derivatives of this compound exhibit antimicrobial activity against specific bacterial strains, although more research is needed to fully elucidate this aspect .

Synthesis and Application in Drug Development

A significant body of research has focused on the synthesis of this compound and its derivatives for pharmaceutical applications. For instance, a study highlighted its role in synthesizing nilotinib through a multi-step reaction involving condensation with other chemical precursors . This underscores its importance as a building block in drug design.

Data Tables

Q & A

(Advanced) How can synthetic routes for 3-Amino-4-methylbenzoyl chloride be optimized to improve yield and purity?

Methodological Answer:

Optimization involves selecting appropriate precursors and reaction conditions. For example, chlorination of 4-(methylsulfanyl)benzoic acid derivatives using Cl₂ gas with FeCl₃ as a catalyst under controlled temperatures (40–60°C) can enhance regioselectivity . AI-driven retrosynthesis tools (e.g., Template_relevance models) predict feasible pathways by leveraging databases like Reaxys and Pistachio to prioritize high-yield reactions . Monitoring intermediates via HPLC and adjusting stoichiometry (e.g., acyl chloride ratios) minimizes side products. Post-synthesis purification via recrystallization (e.g., using ethanol/water mixtures) improves purity (>98%) .

(Advanced) What crystallographic software and methodologies are recommended for determining the molecular structure of this compound?

Methodological Answer:

For X-ray crystallography:

- Structure Solution : Use SHELXD for phase determination from single-crystal data .

- Refinement : Apply SHELXL for high-resolution refinement, leveraging Hirshfeld atom refinement (HAR) for accurate H-atom positioning .

- Visualization : ORTEP-3 generates thermal ellipsoid plots to assess disorder or anisotropy .

- Validation : PLATON (via WinGX suite) checks for missed symmetry, twinning, and hydrogen-bond geometry .

Example workflow: Collect data at 100 K, solve with direct methods, refine anisotropically, and validate using R1 < 5% and wR2 < 15% .

(Advanced) How should researchers address discrepancies between spectroscopic data and crystallographic results when characterizing this compound?

Methodological Answer:

Discrepancies often arise from dynamic effects (e.g., rotational isomers in solution vs. solid-state rigidity). Strategies:

- Cross-Validation : Compare NMR (DMSO-d₆) chemical shifts with computed (DFT) values for dominant conformers .

- Crystal Packing Analysis : Use graph set analysis (e.g., Etter’s rules) to identify hydrogen bonds (N–H⋯O, C=O⋯H–N) that stabilize specific conformations in the solid state .

- Temperature-Dependent Studies : Variable-temperature NMR (VT-NMR) detects equilibrium shifts, while low-temperature crystallography captures metastable forms .

(Basic) What are the standard protocols for synthesizing this compound from benzoic acid derivatives?

Methodological Answer:

A two-step synthesis is typical:

Amination : React 4-methylbenzoic acid with NH₃/H₂O₂ under Ullmann conditions (Cu catalyst, 120°C, 12 h) to yield 3-amino-4-methylbenzoic acid .

Chlorination : Treat the product with SOCl₂ (1:3 molar ratio) in anhydrous DCM at 0°C, followed by reflux (40°C, 4 h). Remove excess SOCl₂ via rotary evaporation .

Key Controls : Moisture-free environment (Schlenk line), TLC monitoring (Rf = 0.7 in hexane/EtOAc 3:1), and FT-IR verification (C=O stretch ~1770 cm⁻¹) .

(Advanced) How can computational modeling predict hydrogen-bonding networks in this compound crystals?

Methodological Answer:

- Software : Use Mercury (CCDC) for packing analysis and CrystalExplorer for energy frameworks.

- Graph Set Analysis : Assign patterns (e.g., D (2) for dimeric N–H⋯O bonds) to categorize intermolecular interactions .

- DFT Calculations : Optimize molecular clusters (B3LYP/6-311++G**) to quantify bond energies (e.g., 25–30 kJ/mol for N–H⋯O) .

Example: Predicted 1D chains via C–H⋯Cl interactions align with experimental PXRD data .

(Advanced) What strategies resolve low reproducibility in the catalytic synthesis of this compound?

Methodological Answer:

- Catalyst Screening : Test Lewis acids (FeCl₃, AlCl₃) for chlorination efficiency. FeCl₃ yields >85% at 50°C vs. AlCl₃ (72%) .

- In Situ Monitoring : ReactIR tracks intermediate formation (e.g., acyl chloride peaks at 1800 cm⁻¹) to optimize reaction time .

- Statistical Design : Apply Box-Behnken models to optimize variables (temperature, catalyst loading, solvent polarity) .

(Basic) What analytical techniques confirm the purity of this compound?

Methodological Answer:

- Chromatography : HPLC (C18 column, acetonitrile/0.1% TFA mobile phase) with UV detection (254 nm) identifies impurities (<2%) .

- Spectroscopy : ¹H NMR (DMSO-d₆): δ 8.2 (s, 1H, NH₂), 7.9 (d, J=8 Hz, 1H, Ar–H), 2.4 (s, 3H, CH₃) .

- Elemental Analysis : Match calculated (C: 52.1%, H: 4.2%, N: 8.7%) vs. experimental values (±0.3%) .

(Advanced) How do steric and electronic effects influence the reactivity of this compound in nucleophilic substitutions?

Methodological Answer:

- Steric Effects : The methyl group at C4 hinders nucleophilic attack at the carbonyl, reducing reactivity with bulky amines (e.g., tert-butylamine yields <50% vs. methylamine >90%) .

- Electronic Effects : Electron-donating NH₂ at C3 activates the carbonyl via resonance, accelerating reactions with alcohols (e.g., ethanol, k = 0.15 M⁻¹s⁻¹) .

Computational Support : NBO analysis shows increased electrophilicity at the carbonyl carbon (Mulliken charge: +0.35 e) .

(Advanced) What safety protocols mitigate risks when handling this compound in catalytic hydrogenation?

Methodological Answer:

- Containment : Use sealed reactors with H₂ sensors (explosion limit: 4–75% v/v).

- PPE : Acid-resistant gloves (e.g., Viton) and face shields .

- Neutralization : Quench excess reagent with NaHCO₃ (pH >7) before disposal .

- Emergency : Immediate rinsing (15 min) for skin/eye exposure, followed by medical evaluation .

(Advanced) How do solvent polarity and temperature affect the crystallization of this compound?

Methodological Answer:

- Polarity : High-polarity solvents (DMF, DMSO) yield needle-like crystals (P21/c space group), while low-polarity (toluene) forms blocky crystals (P-1) .

- Temperature : Slow cooling (0.5°C/min) from 60°C in ethanol produces larger crystals (0.5 mm) suitable for SC-XRD .

Data Table :

| Solvent | Crystal Habit | Space Group | Melting Point (°C) |

|---|---|---|---|

| DMF | Needles | P21/c | 148–150 |

| Toluene | Blocks | P-1 | 145–147 |

| Ethanol | Prisms | P21/n | 149–151 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.